(S)-(+)-Ketoprofen-13C,d3
Description
Table 1: Key chemical identifiers of ketoprofen
| Property | Value |
|---|---|
| CAS Registry Number | 22071-15-4 |
| SMILES | CC(C₁=CC=CC(=C₁)C(=O)C₂=CC=CC=C₂)C(=O)O |
| InChIKey | DKYWVDODHFEZIM-UHFFFAOYSA-N |
| ChEBI ID | CHEBI:6128 |
| ChEMBL ID | CHEMBL571 |
| DrugBank ID | DB01009 |
The compound’s chirality arises from the asymmetric carbon in the propanoic acid chain, though it is typically used as a racemic mixture in pharmaceutical formulations.
Historical Development of Propionic Acid Derivatives
The discovery of ketoprofen emerged from systematic efforts to optimize the anti-inflammatory properties of propionic acid derivatives. Following the synthesis of ibuprofen in 1961, Rhône-Poulenc researchers developed ketoprofen in 1967 by introducing a benzoyl group to the phenylpropionic acid scaffold. This modification enhanced COX enzyme inhibition while maintaining favorable pharmacokinetics.
Key milestones in propionic acid derivative development:
- 1961 : Patent filed for ibuprofen (2-(4-isobutylphenyl)propionic acid).
- 1967 : Synthesis of ketoprofen as part of efforts to improve NSAID potency.
- 1973 : Introduction of ketoprofen in France and the UK for rheumatoid arthritis.
The structural evolution of these derivatives focused on balancing anti-inflammatory efficacy with reduced gastrointestinal toxicity compared to earlier NSAIDs like aspirin.
Classification in the NSAID Structural Family
Ketoprofen belongs to the 2-arylpropionic acid subclass of nonsteroidal anti-inflammatory drugs (NSAIDs), characterized by:
Table 2: Structural comparison of propionic acid NSAIDs
| Compound | Aryl Substituent | COX Selectivity |
|---|---|---|
| Ibuprofen | 4-Isobutylphenyl | Non-selective |
| Naproxen | 6-Methoxy-2-naphthyl | Non-selective |
| Ketoprofen | 3-Benzoylphenyl | Non-selective |
Ketoprofen’s benzophenone moiety distinguishes it from other derivatives, contributing to its high potency (150× aspirin in anti-inflammatory assays). The compound inhibits both COX-1 and COX-2 isoforms, though it exhibits slight preference for COX-1.
Significance in Pharmaceutical Chemistry Research
Ketoprofen has served as a template for exploring structure-activity relationships (SAR) in NSAID design:
Key research directions:
- Chiral Resolution : Studies on enantiomeric separation to isolate (S)-ketoprofen, the active COX inhibitor.
- Derivatization : Synthesis of amide, ester, and sulfone analogs to modulate solubility and bioavailability.
- Targeted Delivery : Development of transdermal formulations using nanoparticle carriers to reduce systemic exposure.
Table 3: Notable research milestones involving ketoprofen
These advancements underscore ketoprofen’s role as a versatile scaffold for probing NSAID pharmacology and optimizing therapeutic profiles.
Properties
CAS No. |
1189508-77-7 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
(2S)-2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1+1D3 |
InChI Key |
DKYWVDODHFEZIM-HPZMRZLNSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Synonyms |
3-Benzoyl-α-methyl-13C,d3-benzeneacetic Acid; m-Benzoylhydratropic Acid-13C,d3; _x000B_2-(3-Benzoylphenyl)propionic Acid-13C,d3; RP-19583-13C,d3; Alreumat-13C,d3; Alrheumun-13C,d3; Capisten-13C,d3; Epatec-13C,d3; Fastum-13C,d3; Ketofen-13C,d3; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ketoprofen can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of phenacyl halide with acetanilide to produce 4-acetamido benzophenone. This intermediate is then subjected to further acylation with 1,2-dichloropropane, followed by deprotection, alkali hydrolysis, diazotization, and reduction to yield 3-benzoyl-alpha-methyl phenylethanol. Finally, oxidation of this compound produces ketoprofen .
Industrial Production Methods
Industrial production of ketoprofen typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield, cost-effectiveness, and purity. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Photodegradation and Photosensitivity Reactions
Ketoprofen exhibits significant photochemical reactivity, primarily driven by UV irradiation:
Key Mechanisms
-
Radical Formation : Irradiation generates carbanions via decarboxylation, leading to 3-ethylbenzophenone ketyl biradical (3-EBPH) .
-
DNA Damage : Single-strand DNA breaks occur via hydroxyl radical (·OH) involvement, while pyrimidine dimers form via energy transfer .
-
Lipid Peroxidation : Ketoprofen promotes photoperoxidation of linoleic acid through radical intermediates .
Table 1: Photodegradation Pathways and By-Products
Ozonation in Aquatic Environments
Ozone (O₃) and nitrate (NO₃⁻) synergistically degrade ketoprofen in wastewater:
Reaction Kinetics
-
Pseudo-First-Order Kinetics : Rate constants increase with NO₃⁻ concentration (0.01–1 mmol/L) due to ·OH generation .
-
Hydroxyl Radical Contribution : ·OH accounts for 73–90% of degradation, depending on NO₃⁻ levels .
Table 2: Ozonation Rate Constants
| [NO₃⁻] (mmol/L) | Rate Constant (×10⁻² min⁻¹) | ·OH Contribution (%) |
|---|---|---|
| 0 | 3.6 | 90 |
| 1 | 4.6 | 73 |
Degradation By-Products
-
Primary Intermediates : Hydroxylated, nitrated, and ketonized derivatives .
-
Toxicity : By-products exhibit reduced toxicity to Chlorella and Daphnia magna compared to parent compound .
Reaction with Amino Acids and Proteins
Ketoprofen interacts with proteinogenic amino acids, influencing photosensitivity:
Key Findings
-
Accelerated Decarboxylation : 12 amino acids (e.g., tryptophan, tyrosine) enhance carbanion formation .
-
Human Serum Albumin (HSA) Binding : Molecular dynamics reveal stable complexes with HSA, facilitating allergen formation under UV .
Structural Reactivity and DFT Insights
Density functional theory (DFT) calculations elucidate reaction feasibilities:
Scientific Research Applications
Established Clinical Applications
Ketoprofen is primarily used for:
- Pain Management : It is effective in treating various types of pain, including postoperative, dental, and musculoskeletal pain.
- Rheumatic Diseases : Commonly prescribed for rheumatoid arthritis and osteoarthritis due to its ability to reduce inflammation and alleviate pain.
Emerging Applications
Recent studies have identified several novel applications of ketoprofen:
Gastroprotective Effects
Research indicates that ketoprofen lysine salt can protect the gastric mucosa, potentially reducing the risk of gastrointestinal side effects associated with traditional NSAIDs. This application is particularly relevant for patients with a history of gastric issues .
Treatment of Non-Alcoholic Fatty Liver Disease
Ketoprofen has shown promise in treating non-alcoholic fatty liver disease by mitigating inflammation and improving liver function markers .
Anti-Allergic Potential
Studies have suggested that ketoprofen may possess anti-allergic properties, indicating its potential use in treating allergic conditions .
Neurological Applications
Emerging research highlights ketoprofen's potential in treating neurological conditions such as seizures and lymphedema. Its anti-inflammatory properties may play a role in alleviating symptoms associated with these conditions .
Antidepressant and Anxiolytic Effects
Recent findings suggest that ketoprofen may have antidepressant and anxiolytic effects, opening avenues for its application in mental health treatment .
Oncology and Transplantology
There is ongoing research into the use of ketoprofen in oncology for its potential to enhance the efficacy of cancer treatments and improve patient outcomes post-transplantation .
Pharmacological Enhancements
Recent studies have focused on enhancing the solubility and bioavailability of ketoprofen through various formulations:
- Inclusion Complexes : Research has demonstrated that forming inclusion complexes with methyl-beta-cyclodextrin significantly improves the solubility and anti-inflammatory efficacy of ketoprofen, making it more effective for therapeutic use .
- Topical Formulations : Studies indicate that topical applications of ketoprofen can improve gait disturbances in animal models, suggesting its effectiveness in localized pain relief without systemic side effects .
Environmental Impact and Removal from Wastewater
Ketoprofen is frequently detected in wastewater systems due to its widespread use. Research on zeolites and mesoporous silica materials has explored their effectiveness in removing ketoprofen from aqueous solutions, addressing environmental concerns related to pharmaceutical contaminants .
Case Studies
Several case studies illustrate the diverse applications of ketoprofen:
- A study involving patients with acute inflammation demonstrated significant improvements in pain relief and functional mobility when treated with topical ketoprofen compared to other NSAIDs .
- Research on drug-drug interactions highlighted the importance of monitoring concurrent medications when prescribing ketoprofen, particularly in complex cases involving multiple therapies .
Mechanism of Action
Ketoprofen exerts its effects by inhibiting the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition decreases the production of proinflammatory prostaglandin precursors, leading to reduced inflammation, pain, and fever . Ketoprofen undergoes metabolism in the liver via conjugation with glucuronic acid, hydroxylation of the benzoyl ring, and reduction of its ketone moiety .
Comparison with Similar Compounds
Comparison with Similar Compounds
Efficacy Relative to Other NSAIDs
A meta-analysis of randomized controlled trials compared oral ketoprofen with ibuprofen and diclofenac in treating moderate-to-severe pain. Ketoprofen demonstrated comparable or superior efficacy to ibuprofen in rheumatoid arthritis pain management, with a faster onset of action due to its lipophilic properties . However, diclofenac showed marginally higher efficacy in acute inflammatory conditions, attributed to its greater COX-2 selectivity .
Notes:
- Ketoprofen's lower LogP (lipophilicity) compared to flurbiprofen and diclofenac contributes to faster systemic absorption but shorter half-life .
- COX-1 inhibition by ketoprofen (IC₅₀ = 0.725 µM in some derivatives) is comparable to indomethacin, but its COX-2 selectivity is lower than diclofenac .
Selectivity and Structural Modifications
Novel benzodioxole derivatives structurally related to ketoprofen were synthesized to improve COX-2 selectivity. Compounds with halogen substitutions (e.g., 4f: IC₅₀ = 0.725 µM for COX-1) showed enhanced inhibitory activity compared to ketoprofen, while others demonstrated 3–5× greater COX-2 selectivity due to the bulky benzodioxole moiety . For example, acetic acid benzodioxole derivatives (IC₅₀ = 4.25–33.7 µM) were less potent than halogenated analogs, highlighting the role of halogen substituents in optimizing binding affinity .
Pharmacokinetic and Formulation Advances
- BCS Classification : Ketoprofen is a Biopharmaceutics Classification System (BCS) Class II drug, with pH-dependent solubility ensuring rapid intestinal dissolution and >90% absorption .
- Co-Crystals : Co-crystallization with succinic acid and saccharin improved dissolution rates (Q₃₀ = 96.73% for Formula 1 vs. 93.09% for standard ketoprofen) and reduced melting points, enhancing bioavailability .
- Drug Delivery Systems : A strontium-based metal-organic framework (Sr/PTA-MOF) achieved 36% ketoprofen loading with sustained release over 24 hours, outperforming conventional carriers like PDMS/DVB .
Mechanistic Differences in Chemoprevention
Unlike ibuprofen or sulindac, ketoprofen lacks anti-proliferative activity in cancer models.
Biological Activity
Ketoprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. Initially developed for the treatment of pain and inflammation associated with various conditions, recent studies have revealed additional biological activities, including potential anticancer effects. This article explores the biological activity of ketoprofen, highlighting its mechanisms of action, efficacy in various clinical settings, and emerging therapeutic applications.
Ketoprofen exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The S(+) enantiomer of ketoprofen has been shown to have greater potency in inhibiting COX activity compared to its R(-) counterpart .
Analgesic and Anti-inflammatory Effects
Ketoprofen's efficacy as an analgesic and anti-inflammatory agent has been well-documented in various clinical trials. A double-blind, placebo-controlled study demonstrated that oral ketoprofen significantly relieved migraine headaches within two hours compared to placebo . The results indicated that 62.6% of patients experienced headache relief with a 75 mg dose, establishing ketoprofen as an effective option for acute migraine treatment.
In another study focusing on inflammatory conditions, ketoprofen was shown to reduce signs and symptoms of inflammation, such as hyperemia and edema. In a randomized trial involving 104 patients, 91.8% of those treated with ketoprofen showed improvement in inflammatory symptoms after 72 hours .
Anticancer Activity
Recent investigations have explored ketoprofen's potential in oncology. A study reported that ketoprofen conjugated with peptides targeting tumor cells exhibited enhanced cytotoxicity against specific cancer cell lines overexpressing receptors for these peptides. Notably, the NGR-conjugated form demonstrated 3-7 times higher inhibition of cancer cell proliferation compared to free ketoprofen in vitro .
Table 1: Cytotoxic Activity of Ketoprofen Conjugates on Cancer Cell Lines
| Compound | A2780 | OVCAR3 | HT-1080 | SKOV-3 | MCF-7 | Fibroblast |
|---|---|---|---|---|---|---|
| Ketoprofen | No inhibition | No inhibition | 9.25 ± 1.3 | 14 ± 4.7 | - | No inhibition |
| Keto-RGD | 55 ± 0.5 | 77 ± 0.47 | - | - | 13 ± 0.2 | No inhibition |
| Keto-NH-(CH₂)₄-CO-RGD | 63 ± 0.6 | 65 ± 2.7 | - | - | 36 ± 0.5 | No inhibition |
| Keto-NGR | 28 ± 2.6 | - | 54 ± 0.5 | 50 ± 0.6 | - | No inhibition |
| Keto-NH-(CH₂)₄-CO-NGR | 41 ± 0 | - | 76 ± 1 | 60 ± 0.2 | - | No inhibition |
The findings suggest that ketoprofen may have a role beyond traditional NSAID applications, potentially serving as a targeted therapy for certain cancers.
Safety and Tolerability
Ketoprofen is generally well-tolerated; however, some adverse effects have been reported, including gastrointestinal disturbances and hypersensitivity reactions . In clinical trials assessing its safety profile, the incidence of side effects was comparable to that observed with placebo treatments .
Q & A
Q. What meta-analysis frameworks evaluate ketoprofen vs. ibuprofen efficacy in rheumatoid arthritis pain management?
- Answer: PRISMA-guided systematic reviews pool RCT data, calculating risk ratios (RR) for pain reduction and adverse events. Fixed-effects models (Mantel-Haenszel) with I² statistics (e.g., I² = 0%) confirm homogeneity. No significant efficacy differences are reported (RR = 1.05; 95% CI: −0.83–1.33) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
